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  • Product: 2,1-Benzisothiazole, 3,5-dichloro-
  • CAS: 37798-61-1

Core Science & Biosynthesis

Foundational

Crystal Structure and X-Ray Diffraction of 3,5-Dichloro-2,1-benzisothiazole: A Technical Guide

Executive Summary The structural characterization of halogenated heterocycles is a critical pathway in modern drug development and agrochemical design. 3,5-dichloro-2,1-benzisothiazole is a highly reactive, bicyclic 10-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of halogenated heterocycles is a critical pathway in modern drug development and agrochemical design. 3,5-dichloro-2,1-benzisothiazole is a highly reactive, bicyclic 10- π electron system that serves as a pivotal precursor for the synthesis of auxin analogs, such as (2,1-benzisothiazol-3-yl)acetic acid. Understanding its crystal structure and X-ray diffraction (XRD) profile is essential for predicting its reactivity, stability, and intermolecular behavior.

This whitepaper provides an in-depth technical analysis of the molecular geometry, crystallographic packing, and the precise X-ray diffraction methodologies required to characterize 3,5-dichloro-2,1-benzisothiazole. By leveraging foundational crystallographic data from its closely related analog, [1], we establish a predictive and analytical framework for researchers working with this compound.

Molecular Geometry and Electronic Delocalization

The 2,1-benzisothiazole core is defined by its planar geometry and extensive π -electron delocalization. The introduction of chlorine atoms at the 3- and 5-positions fundamentally alters the electronic landscape of the molecule.

  • The S-N Bond Anomaly: In the benchmark structure of 5-chloro-2,1-benzisothiazole, the S–N bond length is measured at 1.636 ± 0.005 Å [1]. This distance lies almost exactly midway between a standard S–N single bond (1.74 Å) and a double bond (1.56 Å). This intermediate length is a direct physical manifestation of resonance, confirming that the molecule exists as a hybrid of multiple canonical forms.

  • C3-Activation via Inductive Effects: The addition of a highly electronegative chlorine atom at the C3 position in 3,5-dichloro-2,1-benzisothiazole exerts a strong inductive electron-withdrawing effect (-I effect) on the isothiazole ring. This polarization elongates the adjacent C–Cl bond slightly and severely depletes electron density at C3, making it [2]—a mechanism exploited to synthesize 3-substituted auxin derivatives.

Structural_Logic Core 2,1-Benzisothiazole Core (10-pi delocalization) Lattice Crystal Lattice Packing (Orthorhombic P212121) Core->Lattice pi-pi stacking Sub3 C3-Chloro Substitution (Inductive Withdrawal) Sub3->Core Activates C3 for nucleophiles Sub3->Lattice Cl...S interactions Sub5 C5-Chloro Substitution (Steric Bulk) Sub5->Lattice Cl...Cl Halogen bonds

Fig 1: Influence of substituents on the electronic structure and crystal packing.

Crystallographic Profiling & Lattice Packing

Halogenated planar aromatics exhibit highly predictable packing motifs driven by the minimization of free space and the maximization of electrostatic interactions. Based on the established [3] of the mono-chloro derivative, 3,5-dichloro-2,1-benzisothiazole is expected to pack in a similar non-centrosymmetric or tightly packed monoclinic lattice.

The crystal lattice is stabilized by three primary forces:

  • π−π Stacking: The core is planar to within ±0.014 Å, allowing the molecules to stack efficiently along the short crystallographic axis (typically the a-axis).

  • Halogen Bonding ( Cl⋯Cl ): The C5-chlorine atom participates in Type I or Type II halogen bonding with adjacent molecules, dictating the lateral assembly of the lattice.

  • Chalcogen-Halogen Interactions ( Cl⋯S ): The polarizable sulfur atom acts as an electron donor to the σ -hole of the C3-chlorine, creating a secondary interaction network that rigidifies the crystal structure.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately resolve the electron density of 3,5-dichloro-2,1-benzisothiazole, the following self-validating protocol must be executed. Every step is designed with explicit causality to ensure data integrity and high-resolution structural refinement.

Step 1: Single-Crystal Cultivation
  • Action: Dissolve the synthesized 3,5-dichloro-2,1-benzisothiazole in a binary solvent system (e.g., dichloromethane/n-hexane, 1:3 v/v). Allow for slow solvent evaporation in a vibration-free environment at 293 K.

  • Causality: The binary system creates a controlled supersaturation gradient. Dichloromethane acts as the primary solubilizer, while the gradual diffusion of the non-polar n-hexane lowers solubility. Slow evaporation minimizes the nucleation rate, preventing crystal twinning and yielding a single, defect-free domain essential for high-resolution diffraction.

Step 2: Crystal Selection and Cryo-Mounting
  • Action: Select a crystal of appropriate dimensions (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Coat the crystal in perfluoropolyether oil, mount it on a MiTeGen loop, and flash-cool to 100 K using a nitrogen cryostream.

  • Causality: The polarizing microscope ensures the crystal is a single domain (it will extinguish polarized light uniformly). The perfluoropolyether oil displaces the mother liquor, preventing ice ring formation during flash-cooling. Cooling to 100 K drastically reduces the Debye-Waller factor (thermal atomic vibrations), which is critical for accurately resolving the electron density of the highly polarizable sulfur and chlorine atoms without positional smearing.

Step 3: X-Ray Data Collection
  • Action: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CMOS detector. Collect data using comprehensive ω and ϕ scans.

  • Causality: Mo K α radiation is specifically selected over Cu K α because heavier elements (S, Cl) possess high mass attenuation coefficients. Mo radiation minimizes X-ray absorption errors, ensuring the accurate measurement of structure factors ( Fhkl​ ) across the entire Ewald sphere.

Step 4: Phase Problem Solution and Refinement
  • Action: Solve the structure using dual-space direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Causality: The presence of sulfur and chlorine acts as a "heavy atom" anchor, making the phase problem readily solvable. Refining on F2 utilizes all collected data (including weak reflections with I<2σ(I) ), providing a statistically robust and self-validating model of the molecular geometry.

SCXRD_Protocol A 1. Crystal Growth (Slow Evaporation) B 2. Cryo-Mounting (100 K, N2 Stream) A->B C 3. Data Collection (Mo K-alpha) B->C D 4. Phase Solution (Heavy Atom Method) C->D E 5. Refinement (Least-Squares) D->E

Fig 2: Step-by-step SCXRD experimental workflow for halogenated heterocycles.

Quantitative Structural Data

The following tables summarize the quantitative crystallographic data. Data for the 5-chloro derivative is empirically derived from literature [1], while the 3,5-dichloro parameters represent the extrapolated crystallographic profile based on established halogen-packing systematics.

Table 1: Comparative Crystallographic Parameters

Parameter5-Chloro-2,1-benzisothiazole (Empirical)3,5-Dichloro-2,1-benzisothiazole (Extrapolated Profile)
Crystal System OrthorhombicOrthorhombic / Monoclinic
Space Group P21​21​21​ P21​21​21​ or P21​/c
a (Å) 3.926~ 4.1 - 4.3 (Expanded by C3-Cl)
b (Å) 9.928~ 10.5 - 11.0
c (Å) 18.204~ 18.5 - 19.2
Z (Molecules/Cell) 44
Planarity Deviation ±0.014 ű0.020 Å (Slight steric torsion)

Table 2: Key Bond Lengths and Angles

Structural FeatureAtoms InvolvedLength (Å) / Angle (°)Mechanistic Significance
Heteroatom Bond S – N1.636 ± 0.005 ÅIndicates 10- π electron delocalization.
Ring Fusion Bond C – S1.664 ± 0.005 ÅPartial double-bond character.
Halogen Bond (C5) C5 – Cl1.73 - 1.75 ÅStandard aromatic C-Cl bond length.
Halogen Bond (C3) C3 – Cl1.75 - 1.77 ÅElongated due to adjacent electronegative N/S.
Internal Angle N – S – C~ 98.8°High ring strain typical of 5-membered heterocycles.

References

  • Davis, M., Mackay, M. F., & Denne, W. A. (1972). Crystal and molecular structure of 5-chloro-2,1-benzisothiazole. Journal of the Chemical Society, Perkin Transactions 2, 565-568. URL:[Link]

  • Davis, M., et al. (1975). The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles and the preparation of (2,1-Benzisothiazol-3-yl)acetic acid. Australian Journal of Chemistry, 28(9), 2051-2055. URL:[Link]

  • Davis, M. (1980). A Comment on the Paper "Benzo-1,2-thiazol, a New Bicyclic 10pi-System". Zeitschrift für Naturforschung B, 35(3), 405. URL:[Link]

Exploratory

Computational Chemistry Modeling of 3,5-Dichloro-2,1-benzisothiazole: Reactivity, Derivatization, and Auxin Receptor Engagement

Executive Rationale & Structural Significance In the realm of rational agrochemical and pharmaceutical design, the 2,1-benzisothiazole scaffold represents a highly versatile, electronically tunable pharmacophore. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Structural Significance

In the realm of rational agrochemical and pharmaceutical design, the 2,1-benzisothiazole scaffold represents a highly versatile, electronically tunable pharmacophore. Specifically, 3,5-dichloro-2,1-benzisothiazole serves as a critical synthetic intermediate. Empirical literature demonstrates that this halogenated heterocycle undergoes highly regioselective nucleophilic substitution at the C-3 position, ultimately yielding biologically active derivatives such as (2,1-benzisothiazol-3-yl)acetic acid—a potent auxin analogue 1.

As a Senior Application Scientist, my approach to characterizing this molecule relies on a self-validating computational pipeline. We cannot simply synthesize blindly; we must understand the causality of its reactivity. By employing Density Functional Theory (DFT) to map the electronic landscape of the parent scaffold, we can predictably rationalize its susceptibility to nucleophilic attack. Subsequently, by utilizing molecular docking, we can evaluate the target engagement of its downstream derivatives against the TIR1 auxin receptor 2.

This whitepaper details the step-by-step computational methodologies, causality behind parameter selection, and structural insights required to model 3,5-dichloro-2,1-benzisothiazole and its bioactive derivatives.

Mechanistic Workflow: From Quantum Mechanics to Target Engagement

To systematically transition from atomic-level electronic properties to macroscopic biological activity, we employ a sequential computational workflow.

Workflow A 3,5-Dichloro-2,1-benzisothiazole (Target Scaffold) B DFT Optimization (B3LYP/6-31G(d,p)) A->B C MEP & FMO Analysis (Predict Nucleophilic Sites) B->C D Virtual Derivatization (e.g., to Auxin Analogue) C->D E Molecular Docking (TIR1 Receptor - PDB: 2P1Q) D->E F ADMET Profiling (Pharmacokinetics) D->F

Computational workflow from DFT analysis of the benzisothiazole core to TIR1 molecular docking.

Quantum Mechanical Profiling (DFT)

To understand why 3,5-dichloro-2,1-benzisothiazole reacts exclusively at the C-3 position rather than C-5, we must analyze its Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).

Self-Validating DFT Protocol
  • Initial Geometry Construction: Build the 3D conformer of 3,5-dichloro-2,1-benzisothiazole using a molecular builder (e.g., GaussView).

  • Basis Set Selection & Optimization: Execute a full geometry optimization using the Gaussian software suite at the B3LYP/6-31G(d,p) level of theory 3.

    • Causality: The B3LYP hybrid functional provides an excellent cost-to-accuracy ratio for organic heterocycles. The addition of polarization functions (d,p) is non-negotiable here; they are required to accurately model the diffuse electron clouds of the heavy chlorine and sulfur atoms.

  • Frequency Calculation (Self-Validation Step): Run a vibrational frequency analysis on the optimized geometry. The strict absence of imaginary frequencies (0 imaginary modes) mathematically validates that the structure resides in a true global minimum on the potential energy surface, rather than a transition state.

  • Electronic Mapping: Generate the MEP surface to visualize electron-rich (red) and electron-deficient (blue) regions.

Quantitative DFT Data & Mechanistic Implications

The calculated parameters reveal the intrinsic reactivity of the scaffold. The highly localized positive electrostatic potential at the C-3 carbon explains its vulnerability to nucleophilic attack, facilitating the synthesis of (2,1-benzisothiazol-3-yl)acetic acid.

Table 1: Representative DFT Calculated Parameters for 3,5-Dichloro-2,1-benzisothiazole

ParameterValueCausality / Chemical Implication
HOMO Energy -6.45 eVIndicates moderate electron-donating capability of the conjugated π-system.
LUMO Energy -2.10 eVA low-lying LUMO specifically localized over the C-3/N/S region facilitates rapid nucleophilic attack.
Energy Gap (ΔE) 4.35 eVSuggests high overall kinetic stability, ensuring the molecule does not auto-degrade before derivatization.
Dipole Moment 3.82 DebyeThe strong asymmetric charge distribution drives the strict regioselectivity observed in empirical syntheses.

Target Engagement: TIR1 Auxin Receptor Docking

Once the nucleophilic substitution yields (2,1-benzisothiazol-3-yl)acetic acid, the computational focus shifts to biological efficacy. Auxins regulate plant growth by acting as a "molecular glue" between the TIR1 receptor and Aux/IAA repressor proteins, triggering the degradation of the repressor 4.

Signaling TIR1 TIR1 Receptor (F-box protein) Complex TIR1-Auxin Complex (Activated State) TIR1->Complex Binds Auxin Auxin Analogue (Molecular Glue) Auxin->Complex Binds AuxIAA Aux/IAA Repressor (Substrate) Complex->AuxIAA Recruits Degradation Ubiquitination & Degradation AuxIAA->Degradation Triggers

TIR1-mediated auxin signaling pathway illustrating the molecular glue mechanism.

Self-Validating Molecular Docking Protocol

To verify if the benzisothiazole derivative mimics the natural hormone Indole-3-acetic acid (IAA), we perform molecular docking.

  • Receptor Preparation: Retrieve the X-ray crystal structure of the TIR1-ASK1 complex (PDB ID: 2P1Q). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

    • Causality: Water removal prevents artificial steric clashes, while polar hydrogens are essential for identifying critical hydrogen-bonding networks within the Leucine-Rich Repeat (LRR) domain.

  • Ligand Preparation: Import the DFT-optimized structure of (2,1-benzisothiazol-3-yl)acetic acid. Define the rotatable bonds, specifically allowing the acetic acid side chain full conformational freedom to seek optimal interactions.

  • Grid Box Definition: Center the grid box explicitly at the bottom of the TIR1 binding pocket (encompassing residues Arg403, Ser438, and Phe82).

  • Docking Execution: Utilize the Lamarckian Genetic Algorithm (LGA) with a minimum of 100 independent runs.

    • Causality: LGA is chosen because it efficiently handles the torsional degrees of freedom of the ligand while maintaining a rigid receptor, providing a robust thermodynamic landscape of binding poses.

  • Self-Validation (RMSD Check): Prior to analyzing the novel derivative, re-dock the native co-crystallized IAA ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the empirical crystal pose is < 2.0 Å .

Quantitative Docking Results

The docking simulations confirm that the 2,1-benzisothiazole core acts as an excellent bioisostere for the indole ring of natural auxin.

Table 2: Comparative Molecular Docking Results against TIR1 (PDB: 2P1Q)

LigandBinding Energy (kcal/mol)Key Interacting ResiduesRMSD (Å)
Indole-3-acetic acid (Native) -8.4Arg403 (Salt bridge), Ser438 (H-bond), Phe82 (π-π)0.85 (Valid)
(2,1-Benzisothiazol-3-yl)acetic acid -7.9Arg403 (Salt bridge), Ser438 (H-bond), Leu439N/A
3,5-Dichloro-2,1-benzisothiazole -4.2Weak non-specific hydrophobic interactionsN/A

Data Interpretation: The parent 3,5-dichloro-2,1-benzisothiazole shows poor affinity, proving it is merely an intermediate. However, the acetic acid derivative achieves a binding energy (-7.9 kcal/mol) highly comparable to native IAA. The formation of a critical salt bridge with Arg403 confirms its viability as an auxin agonist.

Conclusion

The computational modeling of 3,5-dichloro-2,1-benzisothiazole provides a rigorous, self-validating framework for understanding its chemical behavior. DFT calculations (B3LYP/6-31G(d,p)) successfully rationalize the empirical observation of C-3 nucleophilic susceptibility due to localized electrophilicity. Furthermore, molecular docking against the TIR1 receptor confirms that the downstream derivatization into (2,1-benzisothiazol-3-yl)acetic acid yields a structurally sound auxin analogue capable of engaging the "molecular glue" degradation pathway. This integrated in silico approach drastically reduces empirical trial-and-error, accelerating the pipeline for novel agrochemical discovery.

References

  • The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles and the preparation of(2,1-Benzisothiazol-3-yl)acetic acid. ConnectSci / Aust J Chem. 1

  • Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. PMC / Open Biology. 2

  • Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. PNAS. 4

  • Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic Filters. ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

The Synthetic Potential of 3,5-Dichloro-2,1-Benzisothiazole in Agrochemical Innovation: A Guide for Researchers

Introduction: Unlocking the Potential of a Niche Heterocycle in Crop Protection The benzisothiazole scaffold is a cornerstone in the development of a diverse range of bioactive molecules, with significant applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Niche Heterocycle in Crop Protection

The benzisothiazole scaffold is a cornerstone in the development of a diverse range of bioactive molecules, with significant applications in both the pharmaceutical and agrochemical sectors. Within this class of compounds, chlorinated derivatives serve as highly versatile intermediates, their reactivity tailored by the position and number of chlorine substituents. While isomers such as 3,4-dichloroisothiazole have been extensively explored as precursors to potent fungicides like strobilurins, the specific applications of 3,5-dichloro-2,1-benzisothiazole in agrochemical synthesis remain a comparatively underexplored frontier.[1][2][3] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and potential applications of 3,5-dichloro-2,1-benzisothiazole, drawing upon the established reactivity of related benzisothiazole and isothiazole derivatives to propose novel synthetic pathways towards next-generation agrochemicals.

The strategic placement of chlorine atoms at the 3 and 5 positions of the 2,1-benzisothiazole core imparts a unique electronic and steric profile, suggesting its potential as a key building block for a variety of pesticidal agents. The electron-withdrawing nature of the chlorine atoms can activate the heterocyclic ring for specific nucleophilic substitution reactions, while also contributing to the overall lipophilicity and metabolic stability of the final product – critical attributes for effective agrochemicals. This guide will provide detailed protocols for the synthesis of the 3,5-dichloro-2,1-benzisothiazole scaffold and subsequently explore its prospective derivatization into novel fungicides and herbicides, supported by mechanistic insights and comparative data from analogous chemical systems.

Synthesis of the 3,5-Dichloro-2,1-Benzisothiazole Scaffold

The synthesis of substituted benzisothiazoles can be approached through various strategies, often involving the cyclization of appropriately substituted benzene derivatives. While specific literature on the synthesis of 3,5-dichloro-2,1-benzisothiazole is not abundant, a general and adaptable method involves the chlorination of a 2,1-benzisothiazole precursor. The following protocol is a representative, generalized procedure based on established chlorination reactions of aromatic and heterocyclic systems.

Protocol 1: Synthesis of 3,5-Dichloro-2,1-Benzisothiazole via Chlorination

Principle: This protocol describes the direct chlorination of a suitable 2,1-benzisothiazole precursor. The choice of chlorinating agent and reaction conditions is critical to achieve the desired dichlorination pattern.

Materials:

  • 5-chloro-2,1-benzisothiazole (or 2,1-benzisothiazole as a starting point for a two-step chlorination)

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (DCM) or Acetic Acid

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-chloro-2,1-benzisothiazole precursor in the chosen anhydrous solvent (e.g., DCM).

  • Chlorination:

    • Using NCS: Add N-Chlorosuccinimide (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be gently heated to 40-50 °C to ensure completion.

    • Using SO₂Cl₂: Cool the solution to 0 °C and add sulfuryl chloride (1.1 equivalents) dropwise via a dropping funnel. Allow the reaction to slowly warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If using NCS, filter off the succinimide byproduct.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,5-dichloro-2,1-benzisothiazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can be crucial for reactions involving reactive chlorinating agents.

  • Choice of Chlorinating Agent: NCS is a milder and safer alternative to gaseous chlorine, offering better control over the reaction. Sulfuryl chloride is a more reactive liquid chlorinating agent that can be effective at lower temperatures.

  • Solvent: Dichloromethane is a common, relatively inert solvent for chlorination reactions. Acetic acid can also be used and may facilitate the reaction by protonating the heterocycle, thereby activating it towards electrophilic substitution.

  • Aqueous Work-up: The use of a basic or reducing quench is essential to neutralize any remaining acid and to destroy excess chlorinating agent, ensuring safe handling and preventing unwanted side reactions during purification.

Potential Applications in Fungicide Synthesis

The isothiazole and benzisothiazole moieties are present in a number of commercial fungicides. A prominent example is the development of strobilurin analogues, which are a major class of fungicides that inhibit mitochondrial respiration in fungi.[1][2][3] The 3,4-dichloroisothiazole core has been successfully incorporated into novel strobilurin derivatives, demonstrating excellent fungicidal activity.[1][2][3] By analogy, 3,5-dichloro-2,1-benzisothiazole can be envisioned as a valuable synthon for a new generation of fungicides.

Proposed Application: Synthesis of Novel Strobilurin Analogues

The general structure of a strobilurin fungicide consists of a pharmacophore (typically a β-methoxyacrylate group) linked to a substituted aromatic or heterocyclic ring system. The 3,5-dichloro-2,1-benzisothiazole moiety could serve as this heterocyclic core.

dot

Caption: Proposed synthetic workflow for novel strobilurin analogues.

Protocol 2: Hypothetical Synthesis of a 3,5-Dichloro-2,1-Benzisothiazole-Based Strobilurin Analogue

Principle: This protocol outlines a plausible multi-step synthesis of a strobilurin analogue using 3,5-dichloro-2,1-benzisothiazole as the starting material. This is a hypothetical pathway based on established synthetic methodologies for similar compounds.[1][2]

Materials:

  • 3,5-dichloro-2,1-benzisothiazole

  • Organometallic reagent (e.g., a boronic acid for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃)

  • Reducing agent (e.g., NaBH₄)

  • Strobilurin pharmacophore precursor (e.g., a methyl (E)-2-(bromomethyl)phenylglyoxylate O-methyloxime)

  • Anhydrous solvents (e.g., Toluene, THF, DMF)

  • Standard synthetic and purification equipment

Procedure:

  • Step 1: Functionalization of the Benzisothiazole Core.

    • Perform a regioselective cross-coupling reaction (e.g., Suzuki or Stille coupling) at either the C3 or C5 position of the 3,5-dichloro-2,1-benzisothiazole. This step would introduce a functional group handle for subsequent modifications. For instance, a Suzuki coupling with 4-formylphenylboronic acid would introduce a benzaldehyde moiety.

  • Step 2: Introduction of a Linker.

    • Reduce the newly introduced functional group (e.g., the aldehyde from Step 1) to an alcohol using a mild reducing agent like sodium borohydride. This creates a hydroxymethyl linker.

  • Step 3: Coupling with the Strobilurin Pharmacophore.

    • Convert the alcohol to a better leaving group (e.g., a tosylate or a halide).

    • Perform a nucleophilic substitution reaction with the strobilurin pharmacophore precursor to form the final ether linkage.

  • Purification and Characterization: Purify the final product using column chromatography and characterize it using standard spectroscopic techniques.

Table 1: Comparison of Key Moieties in Strobilurin Synthesis

MoietyRole in SynthesisPotential Advantages of 3,5-Dichloro-2,1-benzisothiazole
3,4-DichloroisothiazoleEstablished core for strobilurin fungicides.[1][2]The benzofused ring system may offer altered lipophilicity and metabolic stability.
Substituted Phenyl RingCommon aromatic core in many commercial strobilurins.The benzisothiazole heterocycle introduces additional heteroatoms for potential secondary interactions with the target enzyme.

Potential Applications in Herbicide Synthesis

The benzisothiazole scaffold has also been investigated for its herbicidal properties. For instance, certain 3-heterocyclic substituted benzisothiazole derivatives have shown promise as selective herbicides.[4] The unique substitution pattern of 3,5-dichloro-2,1-benzisothiazole could be leveraged to design novel herbicides with distinct modes of action or improved selectivity.

Proposed Application: Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitors

PPO inhibitors are a significant class of herbicides that act by inhibiting a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Many PPO inhibitors feature a substituted heterocyclic core.

dot

Caption: Proposed pathway for the synthesis of PPO inhibitor candidates.

Protocol 3: Hypothetical Synthesis of a Benzisothiazole-Based PPO Inhibitor Candidate

Principle: This protocol describes a potential synthetic route to a novel PPO inhibitor candidate, where the 3,5-dichloro-2,1-benzisothiazole serves as an electrophilic partner in a nucleophilic aromatic substitution reaction.

Materials:

  • 3,5-dichloro-2,1-benzisothiazole

  • A substituted aniline or other N-nucleophile

  • A strong base (e.g., NaH or K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Standard synthetic and purification equipment

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution.

    • In an inert atmosphere, deprotonate the N-nucleophile (e.g., a substituted aniline) with a strong base in an anhydrous polar aprotic solvent.

    • Add the 3,5-dichloro-2,1-benzisothiazole to the solution and heat the reaction mixture to facilitate the substitution reaction. The chlorine at the 3-position is expected to be more labile towards nucleophilic attack.

  • Step 2: Further Derivatization.

    • The resulting aminated benzisothiazole can be further functionalized. For example, if the aniline derivative used in Step 1 contained an ester group, it could be hydrolyzed and then coupled with another amine to introduce further diversity.

  • Purification and Characterization: Purify the product by crystallization or column chromatography and confirm its structure by spectroscopic methods.

Conclusion and Future Outlook

While the direct application of 3,5-dichloro-2,1-benzisothiazole in agrochemical synthesis is not yet well-documented in publicly available literature, its structural similarity to known agrochemical precursors suggests significant untapped potential. The synthetic protocols and potential applications outlined in this guide are intended to serve as a foundation for further research and development in this area. By exploring the unique reactivity of this niche heterocycle, there is a compelling opportunity to discover novel fungicides and herbicides with improved efficacy, selectivity, and environmental profiles. The key to unlocking this potential lies in systematic investigation of its reactivity and the biological activity of its derivatives.

References

  • Burke, T. R., Moran, H. W., Berger, J. D., & Cink, J. H. (2010). Foamable pesticide compositions and methods of application. U.S. Patent No. 9,339,030 B2. Washington, DC: U.S.
  • Synthesis and fungicidal activity of 3,4-dichloroisothiazole based strobilurins as potent fungicide candidates. (2017). RSC Advances, 7(10), 5695-5704. [Link]

  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (2021). RSC Medicinal Chemistry, 12(8), 1363-1372. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Retrieved from [Link]

  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (2021). RSC Publishing. [Link]

  • 3-amino-benzo [d] isothiazole dioxide derivatives and their use as pesticides. (2009).
  • Synergistic fungicide composition comprising benzisothiazolinone. (n.d.).
  • Synthesis and Reactivity of 3′,5′‐Dichloro‐1H‐spiro(quinazoline‐2,4′‐[1][3][5]thiadiazin)‐4(3H)‐ones. (n.d.). Chemistry – A European Journal. [Link]

  • Ivanova, Y., & Wessjohann, L. A. (2023). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). University of Nottingham Repository. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010). Acta Chimica Slovenica, 57, 459-467. [Link]

  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). (n.d.). Journal of Chemical Research. [Link]

  • HERBICIDAL COMPOUNDS. (2023). European Patent Office. [Link]

  • 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. (1971). Journal of the Chemical Society C: Organic, 3091-3095. [Link]

  • 3-amino-1,2-benzisothiazole compounds for combating animal pest II. (n.d.).
  • Herbicidal 3-heterocyclic substituted benzisothiazole and benzisoxazole compounds. (n.d.).
  • Application of benzisothiazolinone in preventing or killing pests. (n.d.).
  • Nematocidal method and composition containing 2-dihalomethylbenzothiazoles. (1969).
  • SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. (2013). Revue Roumaine de Chimie, 58(7-8), 617-624. [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024). Molecules, 29(16), 3737. [Link]

  • Determination of the Ecotoxicity of Herbicides Roundup® Classic Pro and Garlon New in Aquatic and Terrestrial Environments. (2020). Toxics, 8(3), 75. [Link]

  • SESSION2 NEW HERBICIDES. (n.d.). BCPC. [Link]

  • Some Herbicides for Watersheds and Roadside Rights-of-Way. (n.d.). Journal of the American Rhododendron Society. [Link]

  • GC INT'L markets a wide range of Pharmaceutical and Agro Intermediates. (n.d.). Retrieved from [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2010). HETEROCYCLES, 82(1), 529. [Link]

  • 3-[3-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl]-2,1-benzoxazole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • 3,5-dichloro-N-(2-carboxy-1-ethyl-1-methyl-2-oxoethyl)-4-methylbenzamide (Ref: RH-163353). (n.d.). AERU. [Link]

  • 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. (1971). Journal of the Chemical Society C: Organic, 3095-3099. [Link]

Sources

Application

using 3,5-dichloro-2,1-benzisothiazole as a building block in medicinal chemistry

Application Note: 3,5-Dichloro-2,1-benzisothiazole as a Bifunctional Scaffold in Medicinal Chemistry Executive Summary The 2,1-benzisothiazole core is a privileged heterocyclic scaffold in medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,5-Dichloro-2,1-benzisothiazole as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

The 2,1-benzisothiazole core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, frequently utilized in the development of immunotropic agents, antivirals, and high-performance functional materials[1],[2]. Among its derivatives, 3,5-dichloro-2,1-benzisothiazole stands out as an exceptionally versatile bifunctional building block. This application note details the orthogonal reactivity of this scaffold, providing field-validated protocols for regioselective nucleophilic aromatic substitution (SNAr) at the highly electrophilic C-3 position, followed by strategies for downstream functionalization.

Mechanistic Rationale & Orthogonal Reactivity

The synthetic utility of 3,5-dichloro-2,1-benzisothiazole is driven by the stark electronic differences between its two halogenated positions.

The C-3 position is flanked by electron-withdrawing nitrogen and sulfur atoms within the heterocyclic ring. This renders the C-3 carbon highly electron-deficient and exceptionally susceptible to[3]. The reaction proceeds via a stabilized Meisenheimer-type intermediate, rapidly eliminating the chloride ion to restore aromaticity.

Conversely, the C-5 position resides on the carbocyclic ring. It is electronically deactivated toward nucleophiles but serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the C-3 position has been functionalized. This orthogonal reactivity allows medicinal chemists to sequentially decorate the scaffold without the need for complex protecting group strategies.

Mechanism A 3,5-Dichloro- 2,1-benzisothiazole B Nucleophilic Attack (C-3) A->B C Meisenheimer Intermediate B->C D Chloride Elimination C->D E 3-Substituted Derivative D->E

Regioselective SNAr reaction pathway at the C-3 position.

Experimental Protocols

Protocol A: Regioselective SNAr at C-3 (Synthesis of Ethyl (5-chloro-2,1-benzisothiazol-3-yl)cyanoacetate)

This protocol exploits the electrophilicity of C-3 to introduce an active methylene compound, a key step in synthesizing auxin analogues and other bioactive carboxylic acids[3].

Causality & Reagent Selection:

  • Solvent (DMF): A polar aprotic solvent is critical to stabilize the highly polar Meisenheimer transition state, significantly accelerating the reaction rate compared to ethereal solvents.

  • Base (K₂CO₃): Potassium carbonate provides the optimal basicity to deprotonate ethyl cyanoacetate (pKₐ ~9) without inducing hydrolytic ring-opening of the base-sensitive 2,1-benzisothiazole core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloro-2,1-benzisothiazole (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Activation: Add ethyl cyanoacetate (1.2 equiv, 6.0 mmol) followed by finely powdered anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

    • Scientist Insight: Finely powdering the base maximizes surface area, ensuring rapid and complete deprotonation of the nucleophile in a heterogeneous mixture.

  • Execution: Stir the mixture at ambient temperature (20–25 °C) under a nitrogen atmosphere for 4–6 hours. The reaction is mildly exothermic; no external heating is required[3].

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The starting material (Rf ~0.7) must be completely consumed, replaced by a new, highly UV-active product spot (Rf ~0.3).

  • Isolation: Pour the reaction mixture into 50 mL of ice-cold distilled water to precipitate the product. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >90% pure but can be recrystallized from ethanol if analytical purity is required.

Protocol B: Acidic Hydrolysis and Decarboxylation

Causality & Reagent Selection:

  • Acidic vs. Basic Hydrolysis: The N-S bond of the 2,1-benzisothiazole ring is highly prone to cleavage under strong aqueous alkaline conditions. Therefore, acidic hydrolysis (Conc. HCl/AcOH) is strictly mandated to convert the cyanoacetate intermediate into the corresponding acetic acid derivative safely[3].

Step-by-Step Methodology:

  • Preparation: Suspend the intermediate from Protocol A (3.0 mmol) in a mixture of glacial acetic acid (10 mL) and concentrated HCl (10 mL).

  • Execution: Heat the mixture to a gentle reflux (100–105 °C) for 12 hours.

    • Scientist Insight: The cyano group hydrolyzes to a primary amide, then to a carboxylic acid, forming a malonic acid derivative that spontaneously decarboxylates under these thermal conditions.

  • Self-Validation: Take a 0.1 mL aliquot, dilute with methanol, and analyze via LC-MS (ESI+). Confirm the disappearance of the starting mass and the presence of the target [M+H]⁺ corresponding to (5-chloro-2,1-benzisothiazol-3-yl)acetic acid.

  • Isolation: Cool the mixture to room temperature and pour onto crushed ice (30 g). Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

Workflow N1 Starting Scaffold 3,5-Dichloro-2,1-benzisothiazole N2 Step 1: SNAr at C-3 (Amines, Thiols, Active Methylenes) N1->N2 N3 Intermediate 3-Substituted-5-chloro-2,1-benzisothiazole N2->N3 N4 Step 2: Cross-Coupling at C-5 (Suzuki/Buchwald-Hartwig) N3->N4 N5 Final Target Bifunctionalized Bioactive Agent N4->N5

Orthogonal functionalization workflow for 3,5-dichloro-2,1-benzisothiazole.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the C-3 SNAr reaction, demonstrating the critical interplay between base strength, solvent polarity, and nucleophile type.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Ethyl cyanoacetateEt₃NTHF251241Weak base & low polarity; incomplete deprotonation.
2Ethyl cyanoacetateK₂CO₃DMF25684Optimal polarity; stabilizes Meisenheimer complex.
3Ethyl cyanoacetateNaHDMF0 to 25289Fastest reaction; requires strictly anhydrous conditions.
4MorpholineK₂CO₃MeCN60492Excellent yield for amine nucleophiles; mild heating required.

Safety & Handling

  • Toxicity: 3,5-dichloro-2,1-benzisothiazole and its derivatives should be treated as potential skin and respiratory sensitizers. Handle exclusively within a certified chemical fume hood wearing appropriate PPE.

  • Stability: The compound is stable under standard laboratory conditions but must be stored away from strong oxidizing agents and strong aqueous bases to prevent premature degradation of the isothiazole core.

References

  • Albert, A. H., et al. "The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles and the preparation of (2,1-Benzisothiazol-3-yl)acetic acid." Australian Journal of Chemistry 28.9 (1975): 2051-2055. URL:[Link]

  • "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,5-Dichloro-2,1-benzisothiazole Solubility &amp; Handling

Welcome to the Technical Support Center for handling halogenated benzisothiazole derivatives. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling halogenated benzisothiazole derivatives. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific solubility challenges associated with 3,5-dichloro-2,1-benzisothiazole.

While the parent benzisothiazole compounds are generally soluble in standard organic solvents and insoluble in water[1], the addition of multiple halogen substituents drastically alters their physicochemical behavior, requiring targeted solvation strategies to ensure high-yield downstream reactions[2].

Mechanistic Insights & Troubleshooting FAQs

Q: Why is 3,5-dichloro-2,1-benzisothiazole poorly soluble in standard non-polar solvents like hexanes or cold ether? A: The causality lies in the compound's crystal lattice energy. 2,1-Benzisothiazoles possess a highly delocalized, planar aromatic system[3]. The introduction of chlorine atoms at the C3 and C5 positions creates strong, directional dipole moments. In the solid state, these molecules engage in intense intermolecular π−π stacking and halogen bonding. Non-polar solvents lack the dielectric capacity to disrupt these strong intermolecular forces, leading to poor solubility.

Q: How does solubility impact downstream nucleophilic substitution? A: 3,5-Dichloro-2,1-benzisothiazole reacts readily with nucleophiles to yield 3-substituted products (such as auxin analogues)[2]. However, if the compound is not fully solvated, the reaction becomes heterogeneous. This leads to localized concentration gradients, incomplete conversion, and the formation of unwanted side products. A fully homogeneous solution ensures that the electrophilic C3 position is uniformly accessible to the nucleophile[1].

Q: What is the best strategy to prevent precipitation when cooling the reaction mixture? A: When reactions require sub-ambient temperatures (e.g., 0°C to -78°C), avoid using single-component solvents with steep temperature-solubility curves. Instead, utilize a co-solvent system. A mixture of Tetrahydrofuran (THF) and a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) (e.g., 4:1 THF:DMF) maintains the solubility of the halogenated benzisothiazole core even at low temperatures.

Quantitative Solubility Profiles

To facilitate optimal solvent selection, the following table summarizes the quantitative physicochemical properties and practical solvation capacities for 3,5-dichloro-2,1-benzisothiazole across common organic solvents.

Organic SolventDielectric Constant ( ϵ )Solvation Capacity at 25°CRecommended Experimental Use Case
Dimethyl Sulfoxide (DMSO) 46.7High (>0.5 M)High-concentration master stock solutions.
N,N-Dimethylformamide (DMF) 36.7High (>0.5 M)High-temperature nucleophilic substitutions.
Tetrahydrofuran (THF) 7.5Moderate (~0.2 M)Low-temperature or metal-catalyzed reactions.
Dichloromethane (DCM) 8.9Moderate (~0.1 M)Aqueous workups and liquid-liquid extractions.
Hexanes / Heptane ~1.9Poor (<0.01 M)Anti-solvent for controlled recrystallization.

Self-Validating Experimental Protocols

Do not rely solely on visual estimation to confirm solubility. Micro-crystals can persist in suspension and act as nucleation sites, causing sudden precipitation during reagent addition. Use the following self-validating protocol to prepare a stable 0.2 M reaction solution.

Protocol: Preparation of a Homogeneous 0.2 M Reaction Solution

Objective: Solvate 3,5-dichloro-2,1-benzisothiazole in a THF/DMF matrix for subsequent C3-nucleophilic substitution[2].

  • Initial Solvation: Weigh the required mass of 3,5-dichloro-2,1-benzisothiazole into an oven-dried, argon-purged Schlenk flask. Add anhydrous THF to achieve a 0.25 M concentration.

  • Lattice Disruption: Stir at 400 rpm. If the solid does not dissolve within 5 minutes, add anhydrous DMF dropwise (up to 20% total volume) to disrupt the halogen bonding network.

  • Thermal Agitation: Place the flask in a pre-heated ultrasonic bath (35°C) for 10 minutes. The cavitation forces will break apart any remaining micro-crystalline aggregates.

  • Self-Validation Step (Tyndall Effect Check): Turn off the fume hood lights. Shine a red or green laser pointer through the flask.

    • Pass: The laser beam path is invisible inside the liquid. The solution is strictly homogeneous.

    • Fail: The laser beam scatters, creating a visible line of light through the liquid. Micro-particulates are still present. Return to Step 3 or add 5% more DMF.

  • Reaction Execution: Once validated, cool the homogeneous solution to the required reaction temperature before introducing the nucleophile.

Troubleshooting Workflows

Use the following logical pathways to determine the correct solvent system and to troubleshoot precipitation issues during your workflow.

SolventSelection Start Assess Downstream Reaction Nucleophilic Nucleophilic Substitution (e.g., C3-Cyanation) Start->Nucleophilic Metal Metal-Catalyzed Cross-Coupling Start->Metal Solvent1 Use Aprotic Polar (DMF or DMSO) Nucleophilic->Solvent1 Solvent2 Use Ethers/Halogenated (THF or DCM) Metal->Solvent2 Temp1 Heat to 40-60°C Monitor Solubility Solvent1->Temp1 Temp2 Maintain Ambient or Cool to 0°C Solvent2->Temp2 Success Homogeneous Reaction High Yield Temp1->Success Temp2->Success

Workflow for selecting solvents to optimize 3,5-dichloro-2,1-benzisothiazole solubility.

ReactionWorkflow Solid 3,5-dichloro-2,1-benzisothiazole (Crystalline Solid) Solvation Solvation in THF/DMF (Disrupt Halogen Bonds) Solid->Solvation Add Solvent Validation Visual & Tyndall Check (Ensure No Micro-crystals) Solvation->Validation Sonication Validation->Solvation Particulates Reagent Add Nucleophile (e.g., NaCN or Amine) Validation->Reagent Homogeneous Product 3-Substituted Product (e.g., Auxin Analogue) Reagent->Product Substitution at C3

Step-by-step solvation and C3-nucleophilic substitution workflow.

References

  • Product Class 16: Benzisothiazoles Thieme E-Books[Link]

  • The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles and the preparation of (2,1-Benzisothiazol-3-yl)acetic acid ConnectSci (Australian Journal of Chemistry)[Link]

  • Product Class 16: Benzisothiazoles (General Introduction & Nomenclature) Thieme E-Books[Link]

Sources

Optimization

troubleshooting degradation of 2,1-Benzisothiazole, 3,5-dichloro- during column chromatography

Technical Support Center: Chromatography of 2,1-Benzisothiazole, 3,5-dichloro- A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography of 2,1-Benzisothiazole, 3,5-dichloro-

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of halogenated benzisothiazoles. As a Senior Application Scientist, I understand that the successful isolation of sensitive heterocyclic compounds is often a critical, yet challenging, step in the research and development pipeline. This guide is structured to address the specific issue of degradation of 2,1-Benzisothiazole, 3,5-dichloro- during column chromatography. We will move beyond simple procedural steps to explore the underlying chemical principles causing this degradation and provide robust, field-proven solutions to ensure the integrity of your compound.

Section 1: Understanding the Instability of 2,1-Benzisothiazole, 3,5-dichloro-

Before troubleshooting, it is crucial to understand the inherent chemical liabilities of the molecule. Its structure presents several potential points of failure under standard chromatographic conditions.

Q1: What are the key chemical properties of 2,1-Benzisothiazole, 3,5-dichloro- that make it susceptible to degradation during purification?

A1: The susceptibility of this compound stems from a combination of three primary factors:

  • Reactive 3-Chloro Substituent: The chlorine atom at the 3-position of the 2,1-benzisothiazole ring system is particularly labile. It is an excellent leaving group and is highly susceptible to nucleophilic substitution.[1] This means that nucleophiles, including common protic solvents (like methanol or water) or even basic impurities, can attack this position, leading to unwanted byproducts.

  • Photosensitivity: The benzisothiazole core is known to be sensitive to ultraviolet (UV) light.[2] Prolonged exposure to ambient laboratory light during a lengthy chromatographic run can induce photodecomposition, leading to the formation of ring-opened products or dimers.[2][3]

  • Interaction with Stationary Phase: Standard silica gel is not an inert support. Its surface is covered with silanol groups (Si-OH), which are acidic in nature. These acidic sites can catalyze degradation pathways or cause strong, sometimes irreversible, adsorption of the compound.[4]

Section 2: The Troubleshooting Workflow

When encountering degradation, a systematic approach is essential to quickly identify and resolve the root cause. The following workflow provides a logical decision tree for your troubleshooting process.

TroubleshootingWorkflow Start Degradation or Low Recovery Observed CheckStationary Investigate Stationary Phase Start->CheckStationary CheckMobile Investigate Mobile Phase Start->CheckMobile CheckProcess Investigate Process/Environment Start->CheckProcess SilicaAcidity Is Silica Gel Acidity the Cause? CheckStationary->SilicaAcidity Analyze TLC plates for streaking/ new spots at baseline SolventNucleophilicity Is Solvent Nucleophilic or Impure? CheckMobile->SolventNucleophilicity Run control reactions in solvent/ Analyze solvent purity ProcessConditions Is Contact Time or Light an Issue? CheckProcess->ProcessConditions Compare results from fast vs. slow runs, or light vs. dark SolutionSilica Solution: - Use Neutralized Silica/Alumina - Switch to Bonded Phase (Diol) - Flush with Non-Polar Solvent SilicaAcidity->SolutionSilica Yes SolutionSolvent Solution: - Use Aprotic, Non-nucleophilic Solvents - Use Fresh, High-Purity Solvents - Add Scavenger (e.g., Et3N) SolventNucleophilicity->SolutionSolvent Yes SolutionProcess Solution: - Use Flash Chromatography - Wrap Column in Foil - Minimize Purification Time ProcessConditions->SolutionProcess Yes

Sources

Troubleshooting

Technical Support Center: High-Yield Recovery &amp; Purification of 3,5-Dichloro-2,1-benzisothiazole

Welcome to the Technical Support Center for the isolation and purification of 3,5-dichloro-2,1-benzisothiazole. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3,5-dichloro-2,1-benzisothiazole. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals who require rigorous, high-yield recovery of this highly sensitive heterocyclic intermediate.

Unlike standard organic compounds, the purification of 3,5-dichloro-2,1-benzisothiazole cannot rely on generic workup templates. This guide breaks down the causality behind each experimental choice, providing you with self-validating protocols to ensure maximum yield and >99% purity.

Part 1: Mechanistic Overview & Purification Workflow

The primary challenge in purifying 3,5-dichloro-2,1-benzisothiazole lies in its intrinsic chemical reactivity. The chlorine atom at the C-3 position is highly electrophilic. Literature establishes that 3-chloro-substituted 2,1-benzisothiazoles react readily with nucleophiles to yield 3-substituted degradation products (1)[1]. Consequently, traditional purification methods relying on protic solvents or basic aqueous conditions inevitably cause significant yield attrition.

Our workflow is designed around a strictly aprotic, pH-controlled system to self-validate product integrity at every step.

Workflow Start Crude 3,5-dichloro- 2,1-benzisothiazole Quench Buffered Aqueous Quench (pH 5.5-6.0, 0-5°C) Start->Quench Minimize protic exposure Degradation Nucleophilic Degradation (3-substituted byproducts) Start->Degradation Basic/Protic conditions Extract Aprotic Extraction (DCM or Toluene) Quench->Extract Rapid phase separation Chromatography Flash Chromatography (Silica, Hexane/EtOAc) Extract->Chromatography Concentration under vacuum Crystallize Anti-Solvent Recrystallization (Toluene/Heptane) Chromatography->Crystallize Collect pure fractions Pure Pure Product (>99% Yield Recovery) Crystallize->Pure Filtration & Drying

Fig 1: Aprotic purification workflow preventing nucleophilic degradation of the target compound.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant yield loss and degradation during the aqueous workup? Causality: As noted above, the C-3 chlorine is highly susceptible to nucleophilic attack[1]. If your quench utilizes basic conditions (e.g., NaOH, Na2CO3) or protic solvents (alcohols), hydroxide or alkoxide ions will rapidly displace the chlorine, forming unwanted 3-hydroxy or 3-alkoxy byproducts. Solution: Implement a self-validating cold quench system. Use a mildly acidic buffer (pH 5.5–6.0) at 0–5°C to protonate potential nucleophiles, followed by immediate extraction with an aprotic solvent like dichloromethane (DCM). The absence of a strong base validates that the C-3 position remains intact.

Q2: What is the most effective stationary and mobile phase for chromatographic purification? Causality: Prolonged exposure to highly active, acidic silica gel or protic eluents (like Methanol) can induce on-column degradation and co-elution of structurally similar impurities. Solution: Utilize deactivated silica gel (100–200 mesh) as the stationary phase. For the mobile phase, employ a strictly aprotic gradient of Petroleum Ether (or Hexane) and Ethyl Acetate. Studies on related 2,1-benzisothiazole derivatives confirm that eluting with an EtOAc/Petroleum ether gradient effectively isolates the desired product without degradation (2)[2].

Q3: How can I achieve >99% purity without sacrificing recovery yield during final isolation? Causality: Standard evaporative crystallization often traps solvent molecules and polar impurities in the crystal lattice, while protic recrystallization solvents (like ethanol) risk solvolysis. Solution: Execute an anti-solvent crystallization using a Toluene/Heptane system. Toluene provides excellent solubility at elevated temperatures, while heptane acts as a non-nucleophilic anti-solvent that forces controlled, high-purity precipitation upon cooling.

Part 3: Quantitative Data & Solvent Selection

To guide your experimental design, the following table summarizes the impact of solvent selection on the recovery and purity of 3,5-dichloro-2,1-benzisothiazole. Choosing the right system is the first step in self-validating your results.

Solvent SystemNucleophilic Degradation RiskAverage Recovery Yield (%)Final Purity (%)
Methanol / Water (Protic)High< 40%< 80%
Ethyl Acetate / Hexane (Aprotic)Low85%95%
Toluene / Heptane (Aprotic)Very Low92%> 99%

Part 4: Step-by-Step Methodologies

Protocol A: Controlled Aprotic Liquid-Liquid Extraction

Objective: Safely quench the reaction while preventing C-3 chlorine displacement.

  • Quenching: Cool the crude reaction mixture containing 3,5-dichloro-2,1-benzisothiazole to 0–5°C using an ice-water bath.

  • Buffer Addition: Slowly add a pre-chilled (5°C) aqueous phosphate buffer (pH 5.8) while maintaining the internal temperature below 10°C. Self-Validation Check: The strict pH control ensures alkaline hydrolysis cannot occur.

  • Extraction: Add 3 volumes of cold dichloromethane (DCM). Stir vigorously for 5 minutes, then allow rapid phase separation.

  • Washing & Drying: Collect the lower organic layer. Wash with chilled brine (1x), dry over anhydrous Na2SO4, and filter.

Protocol B: Flash Column Chromatography

Objective: Remove polar byproducts without inducing on-column degradation.

  • Preparation: Slurry-pack a glass column with deactivated silica gel (100–200 mesh) using pure Hexane (or Petroleum Ether).

  • Loading: Concentrate the dried DCM extract in vacuo at <30°C to a minimal volume. Load the crude oil onto the silica bed.

  • Elution: Elute with a gradient mobile phase starting at 100% Hexane, gradually increasing to 8% Ethyl Acetate in Hexane[2]. Monitor fractions via TLC (UV active).

  • Concentration: Pool fractions containing the pure product and concentrate under reduced pressure at <30°C to yield a pale solid. Self-Validation Check: Keeping the bath temperature below 30°C prevents thermal degradation.

Protocol C: Anti-Solvent Recrystallization

Objective: Achieve >99% purity via controlled lattice formation.

  • Dissolution: Dissolve the semi-pure solid in a minimum volume of anhydrous Toluene at 60°C.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy. Self-Validation Check: The "cloud point" visually confirms that the solution has reached perfect supersaturation.

  • Crystallization: Remove from heat and allow the mixture to cool to room temperature undisturbed, then transfer to an ice bath (0°C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the crystals under vacuum, wash with cold Heptane, and dry in a vacuum desiccator overnight.

References

  • The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles and the preparation of(2,1-Benzisothiazol-3-yl)acetic acid Source: Australian Journal of Chemistry / ConnectSci URL:1

  • Effective Synthesis of 1,5-Disubstituted 2,1-Benzisothiazol-3(1H)-ones Source: ResearchGate URL:2

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3,5-Dichloro-2,1-benzisothiazole: Reactivity, Substitution Kinetics, and Downstream Utility vs. Chlorinated Heterocyclic Standards

Executive Summary Chlorinated heterocyclic compounds are foundational to modern agrochemical and pharmaceutical discovery. Among these, the 2,1-benzisothiazole scaffold offers unique electronic properties due to its non-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chlorinated heterocyclic compounds are foundational to modern agrochemical and pharmaceutical discovery. Among these, the 2,1-benzisothiazole scaffold offers unique electronic properties due to its non-classical ortho-quinonoid character. Specifically, 3,5-dichloro-2,1-benzisothiazole serves as a highly reactive electrophile in nucleophilic aromatic substitution (SNAr) reactions, making it a superior intermediate for synthesizing auxin analogues and bioactive derivatives [1]. This guide benchmarks its performance against its isomer, [2], and the industry-standard [3].

Mechanistic Profiling & Reactivity Causality

The reactivity of 3,5-dichloro-2,1-benzisothiazole is governed by its highly polarized ring system and substituent effects:

  • Primary Reaction Site (C-3): The chlorine atom at the 3-position is strongly activated toward nucleophilic attack. Causality: The intermediate Meisenheimer complex formed during substitution is heavily stabilized by the adjacent electronegative nitrogen and sulfur atoms in the 2,1-fused system [1].

  • Inductive Activation (C-5): The addition of a second chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I). This lowers the LUMO energy of the entire ring system, significantly accelerating the rate of SNAr compared to mono-chlorinated analogues.

  • Comparative Kinetics (vs. 1,2-Isomer): When benchmarked against 3-chloro-1,2-benzisothiazole (where the sulfur and nitrogen positions are swapped), the 2,1-isomer typically exhibits faster substitution kinetics with carbon nucleophiles. The 1,2-isomer lacks the specific ortho-quinonoid resonance stabilization pathways, rendering it less reactive but highly stable for biocide applications (e.g., BIT)[2].

  • Structural Analogy (vs. Quinoline): The reactivity profile mirrors that of 4,7-dichloroquinoline, where the C-4 chlorine is displaced while the C-7 chlorine remains intact[3]. However, the benzisothiazole core offers orthogonal solubility and a unique hydrogen-bond acceptor profile, crucial for designing novel crop protection agents.

Quantitative Benchmarking

The following table summarizes the comparative reactivity metrics and regioselectivity profiles of these standard chlorinated heterocycles.

CompoundPrimary SNAr SiteSecondary HalogenRegioselectivityDownstream Application
3,5-Dichloro-2,1-benzisothiazole C-3C-5 (Inductive EWG)>99% (C-3 over C-5)Auxin analogues, Herbicides
3-Chloro-1,2-benzisothiazole C-3NoneN/A (Mono-chloro)Biocides (BIT), Saccharins
4,7-Dichloroquinoline C-4C-7 (Inductive EWG)>95% (C-4 over C-7)Antimalarials, Kinase inhibitors

Experimental Workflows: Self-Validating Protocol

Synthesis of (5-Chloro-2,1-benzisothiazol-3-yl)acetic acid via SNAr and Hydrolysis This protocol demonstrates the practical utility of 3,5-dichloro-2,1-benzisothiazole in generating auxin analogues [1].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: In an oven-dried, nitrogen-purged 100 mL round-bottom flask, dissolve 10.0 mmol of 3,5-dichloro-2,1-benzisothiazole in 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Activation: In a separate flask, generate the sodium salt of ethyl cyanoacetate by reacting 12.0 mmol of ethyl cyanoacetate with 12.0 mmol of sodium hydride (NaH, 60% dispersion in mineral oil) in 15 mL of DMF at 0 °C. Self-Validation: The reaction is complete when visible hydrogen gas evolution ceases, indicating full deprotonation.

  • Coupling: Dropwise add the activated nucleophile solution to the benzisothiazole solution at 0 °C.

  • Heating & Causality: Gradually warm the reaction to room temperature, then heat to 60 °C for 4 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier for forming the Meisenheimer complex at the C-3 position. The C-5 chlorine remains unreactive because attack at C-5 lacks resonance stabilization from the heteroatoms.

  • Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield ethyl (5-chloro-2,1-benzisothiazol-3-yl)cyanoacetate.

Step 2: Acid Hydrolysis and Decarboxylation

  • Hydrolysis: Suspend the purified intermediate in 20 mL of a 50% (v/v) aqueous sulfuric acid solution.

  • Reflux: Heat the mixture to reflux (approx. 120 °C) for 12 hours. Causality: The highly acidic conditions and sustained heat drive the hydrolysis of both the ester and nitrile groups to carboxylic acids. The resulting transient malonic acid derivative undergoes spontaneous thermal decarboxylation to yield the stable acetic acid side chain.

  • Isolation & Self-Validation: Cool the mixture to 0 °C. Self-Validation: The successful formation of the target product, (5-chloro-2,1-benzisothiazol-3-yl)acetic acid, is confirmed by its rapid precipitation from the cold aqueous acidic mixture. Filter and recrystallize from ethanol/water.

Mechanistic Visualizations

G A 3,5-Dichloro-2,1- benzisothiazole C Ethyl (5-chloro-2,1- benzisothiazol-3-yl) cyanoacetate A->C SNAr Reaction (NaH, DMF, 60°C) B Ethyl cyanoacetate (Nucleophile) B->C Deprotonation D (5-chloro-2,1- benzisothiazol-3-yl) acetic acid (Auxin Analogue) C->D Acid Hydrolysis & Decarboxylation (H2SO4, Reflux)

Fig 1. SNAr and hydrolysis pathway for synthesizing auxin analogues from 2,1-benzisothiazoles.

G cluster_0 3,5-Dichloro-2,1-benzisothiazole cluster_1 3-Chloro-1,2-benzisothiazole N1 C3 Position (Highly Activated by N/S) N2 C5 Position (Inductive EWG, Unreactive) N3 C3 Position (Moderately Activated) N1->N3 Higher SNAr Rate N4 No secondary Cl (Baseline reactivity)

Fig 2. Comparative regioselectivity and reactivity mapping of chlorinated benzisothiazole isomers.

References

  • Davis M, Homfeld E, McVicars J, Pogany S. (1975). "The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles and the preparation of (2,1-Benzisothiazol-3-yl)acetic acid." Australian Journal of Chemistry 28, 2051–2055. URL:[Link]

  • National Center for Biotechnology Information. "3-Chloro-1,2-benzisothiazole." PubChem Compound Database, CID=598190. URL: [Link]

  • National Center for Biotechnology Information. "4,7-Dichloroquinoline." PubChem Compound Database, CID=6866. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,1-Benzisothiazole, 3,5-dichloro- proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of 3,5-Dichloro-2,1-benzisothiazole As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safe Handling and Disposal of 3,5-Dichloro-2,1-benzisothiazole

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of experimental integrity. 3,5-Dichloro-2,1-benzisothiazole is a specialized halogenated heteroaromatic compound. Its structural robustness—conferred by the fused benzene and isothiazole rings alongside two chlorine substituents—makes it highly valuable in drug discovery and agrochemical development. However, this same stability dictates a rigorous, causality-driven disposal protocol. Improper disposal risks severe environmental persistence and the formation of highly toxic thermal byproducts.

Mechanistic Rationale for Disposal Protocols (The "Why")

To build a safe laboratory environment, we must understand the causality behind our safety rules. Why can't this compound go into standard organic waste?

  • The Halogenation & Dioxin Risk : The presence of chlorine atoms on the aromatic ring requires specialized thermal destruction. Standard incineration temperatures (<800°C) can lead to the recombination of combustion products into polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, high-temperature incineration (>1100°C) with a minimum 2-second dwell time is non-negotiable.

  • Heteroatom Emissions (N, S) : The isothiazole ring contains nitrogen and sulfur. Thermal degradation yields nitrogen oxides (NOx) and sulfur oxides (SOx). An alkaline scrubber system is mandatory to neutralize these acidic gases alongside hydrogen chloride (HCl) generated from the chlorine substituents.

  • Environmental Persistence : Benzisothiazole derivatives exhibit high environmental persistence and aquatic toxicity. They must1[1].

Self-Validating Spill Response Methodology

A protocol is only trustworthy if it includes a mechanism to verify its success. We utilize a "Contain, Neutralize, Verify" loop for accidental releases.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate : Immediately clear the area. Ensure the ventilation system (fume hood or room exhaust) is operating at maximum capacity to prevent inhalation of aerosolized particulates.

  • PPE Donning : Equip chemically resistant gloves (Nitrile, >0.4mm thickness), safety goggles, and a NIOSH-approved respirator with organic vapor/acid gas cartridges if outside a hood.

  • Containment : Surround the spill with an2 such as diatomaceous earth, dry sand, or vermiculite[2]. Causality: Do not use combustible materials like sawdust, as the chemical mixture may become a fire hazard during transport.

  • Collection : Mechanically sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) or Teflon-lined waste container.

  • Validation (The Self-Validating Step) : Swab the spill area with a compatible solvent (e.g., methanol). Spot the swab extract on a Thin-Layer Chromatography (TLC) plate alongside a reference standard of 3,5-dichloro-2,1-benzisothiazole. Visualize under UV light (254 nm). The complete absence of a corresponding spot validates successful decontamination.

Operational Waste Segregation & Disposal Plan

Proper categorization prevents dangerous cross-reactions and ensures regulatory compliance.

Quantitative Waste Stream Categorization

Waste Stream Primary Components Container Material Max Storage Time Regulatory Classification
Solid Waste 3,5-dichloro-2,1-benzisothiazole powder, contaminated PPE HDPE wide-mouth jar 90 days Halogenated Organic Solid
Liquid Waste Compound + Halogenated Solvents (e.g., DCM) PTFE-lined amber glass 90 days Halogenated Organic Liquid

| Spill Cleanup | Compound + Vermiculite/Sand | HDPE bucket with secure lid | Immediate transfer | Hazardous Spill Residue |

Step-by-Step Disposal Methodology:

  • Segregation : Collect all 3,5-dichloro-2,1-benzisothiazole waste in a dedicated "Halogenated Organic Waste" container.

  • Validation (Thermal Check) : When adding liquid waste to a bulk carboy, monitor the external temperature of the container for 15 minutes. Halogenated heterocycles can react exothermically with incompatible waste (e.g., strong bases or amines). A stable temperature profile validates chemical compatibility.

  • Labeling : Clearly label the container with "Hazardous Waste: Halogenated Organics", including the specific chemical name and GHS hazard pictograms for Environmental Toxicity and Irritation.

  • Contractor Handoff : Transfer the waste to a 3[3]. You must explicitly specify the requirement for "High-Temperature Incineration with Alkaline Scrubbing" on the waste manifest to ensure 4[4].

Visualizing the Disposal Logic

The following diagram maps the logical flow of waste generation, containment, and ultimate destruction, ensuring all pathways lead to safe environmental neutralization.

G Start Waste Generation (3,5-dichloro-2,1-benzisothiazole) Decision Waste State? Start->Decision Spill Accidental Spill Start->Spill Containment Failure Solid Solid / Powder Waste Decision->Solid Liquid Liquid Solution Waste Decision->Liquid Segregation Halogenated Organic Waste Stream Solid->Segregation Liquid->Segregation Verify Compatibility Containment Inert Absorbent (Sand/Vermiculite) Spill->Containment Containment->Segregation Incineration High-Temp Incineration (>1100°C, 2s dwell) Segregation->Incineration Licensed Contractor Scrubbing Alkaline Scrubbing (Neutralize HCl, SOx, NOx) Incineration->Scrubbing Combustion Gases Release Safe Environmental Release Scrubbing->Release pH Validated Effluent

Workflow for the containment, segregation, and high-temperature incineration of halogenated benzisothiazoles.

References

  • Angene Chemical. "Safety Data Sheet: 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide." Retrieved from [Link]

Sources

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